Urea, N-(4-ethenylphenyl)-N'-phenyl-

Description

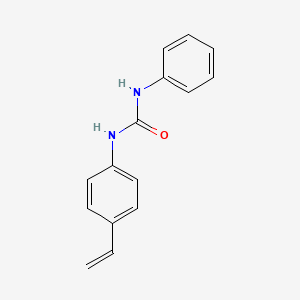

Urea, N-(4-ethenylphenyl)-N'-phenyl- is a substituted urea derivative characterized by a urea core (NH₂CONH₂) with two aromatic substituents: a 4-ethenylphenyl group (vinylphenyl) and a phenyl group. Substituted ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

CAS No. |

58478-72-1 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(4-ethenylphenyl)-3-phenylurea |

InChI |

InChI=1S/C15H14N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h2-11H,1H2,(H2,16,17,18) |

InChI Key |

NDDBSQVPIVPDOJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-ethenylphenyl)-N’-phenyl- typically involves the reaction of 4-ethenylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

4-ethenylaniline+phenyl isocyanate→Urea, N-(4-ethenylphenyl)-N’-phenyl-

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-ethenylphenyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Urea, N-(4-ethenylphenyl)-N’-phenyl- is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in the design of inhibitors for specific enzymes.

Industry

Industrially, Urea, N-(4-ethenylphenyl)-N’-phenyl- is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which Urea, N-(4-ethenylphenyl)-N’-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical properties.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The nitro group in N-(4-nitrophenyl)-N'-phenyl-urea enhances polarity and electron-withdrawing properties compared to the ethenyl group, affecting solubility and reactivity .

- Heterocyclic vs.

- Aliphatic vs. Aromatic : Siduron’s cyclohexyl group reduces aromaticity, likely increasing lipophilicity .

Physicochemical Properties

Notes:

- The ethenyl group may lower solubility in polar solvents compared to nitro-substituted analogs.

- Siduron’s higher LogP aligns with its aliphatic substituent, suggesting better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.